Hexa-2,4-dienal

Catalog No.
S586814
CAS No.
142-83-6
M.F
C6H8O
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexa-2,4-dienal

CAS Number

142-83-6

Product Name

Hexa-2,4-dienal

IUPAC Name

hexa-2,4-dienal

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3

InChI Key

BATOPAZDIZEVQF-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/
Slightly soluble in water; miscible in oils
soluble (in ethanol)

Synonyms

2,4-hexadienal, 2,4-hexadienal, (E,E)-isomer, 2,4-hexadienal, (E,Z)-isomer

Canonical SMILES

CC=CC=CC=O

Isomeric SMILES

C/C=C/C=C/C=O

The exact mass of the compound 2,4-Hexadienal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 8.1x10+3 mg/l @ 25 °c /estimated/slightly soluble in water; miscible in oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes - Supplementary Records. It belongs to the ontological category of hexadienal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Hexa-2,4-dienal is a polyunsaturated aliphatic aldehyde characterized by an extended α,β,γ,δ-conjugated system. Commercially available predominantly as the trans,trans isomer, it serves as a highly versatile electrophile and diene precursor in organic synthesis, polymer cross-linking, and flavor formulation [1]. Its dual functionality—combining a reactive carbonyl group with a conjugated diene—makes it a critical building block for constructing functionalized cyclohexenes via Diels-Alder cycloadditions and synthesizing complex chiral cycloadducts . For industrial buyers, its relatively high boiling point (174 °C) and distinct reactivity profile make it a preferred intermediate over simpler, highly volatile unsaturated aldehydes when extended conjugation, specific stereochemical control, or enhanced process safety is required [1].

Substituting hexa-2,4-dienal with shorter-chain unsaturated aldehydes (like crotonaldehyde) or saturated analogs (like hexanal) fundamentally alters both process chemistry and end-product performance. Crotonaldehyde lacks the γ,δ-double bond, rendering it incapable of acting as a diene in Diels-Alder reactions, which completely shuts down pathways to substituted cyclic scaffolds [1]. Furthermore, saturated aldehydes like hexanal lack the electrophilic α,β-unsaturation necessary for Michael additions or condensation reactions. In handling and manufacturing, the extended conjugation of hexa-2,4-dienal provides a stabilizing effect against certain nucleophilic attacks while significantly reducing vapor pressure and flammability compared to lower molecular weight analogs, making generic substitution practically impossible for targeted cycloadditions and safe high-temperature processing [2].

Extended Conjugation Enables Diene Reactivity in Cycloadditions

Hexa-2,4-dienal possesses a conjugated diene system that allows it to participate directly as a diene in Diels-Alder reactions, a pathway unavailable to shorter-chain analogs [1]. While crotonaldehyde contains only a single alkene and functions strictly as a dienophile, hexa-2,4-dienal readily reacts with various dienophiles (or undergoes reductive alkylation to form trienes that subsequently cyclize) to yield functionalized cyclic products.

Evidence DimensionCycloaddition role
Target Compound DataActs as a reactive diene for [4+2] cycloadditions due to the γ,δ-double bond.
Comparator Or BaselineCrotonaldehyde (restricted to dienophile reactivity).
Quantified DifferenceEnables multi-ring scaffold formation vs. single-bond addition.
ConditionsStandard Diels-Alder thermal or catalytic conditions.

Procurement for complex pharmaceutical or agrochemical scaffold synthesis requires the dual-alkene system of hexa-2,4-dienal to construct cyclic intermediates.

Superior Thermal Profile and Reduced Volatility for Industrial Processing

The extended carbon chain and conjugation of hexa-2,4-dienal provide a significantly safer thermal handling profile compared to its shorter-chain counterpart, crotonaldehyde. Hexa-2,4-dienal exhibits a boiling point of 174 °C and a flash point of 54.4 °C [1]. In stark contrast, crotonaldehyde boils at 104 °C and has a highly hazardous flash point of 13 °C.

Evidence DimensionBoiling point and Flash point
Target Compound DataBP: 174 °C; Flash Point: 54.4 °C
Comparator Or BaselineCrotonaldehyde (BP: 104 °C; Flash Point: 13 °C)
Quantified Difference+70 °C higher boiling point and +41.4 °C higher flash point.
ConditionsStandard atmospheric pressure (760 mmHg).

The higher flash point and lower volatility of hexa-2,4-dienal drastically reduce evaporative losses and fire risks during large-scale synthetic operations.

Modulated Electrophilic Reactivity via Extended Conjugation

The presence of a second conjugated double bond in hexa-2,4-dienal alters its reactivity toward nucleophilic addition compared to simpler α,β-unsaturated carbonyls. Kinetic studies evaluating reactions with free chlorine (OCl-) demonstrate that hexa-2,4-dienal exhibits much lower apparent second-order rate constants than acrolein or crotonaldehyde [1]. The extended conjugation delocalizes the electron deficiency, making the α-carbon less susceptible to rapid, uncontrolled nucleophilic attack.

Evidence DimensionApparent second-order rate constant for nucleophilic attack (OCl-)
Target Compound DataLower reactivity/rate constant for nucleophilic addition.
Comparator Or BaselineCrotonaldehyde and Acrolein (rapid nucleophilic addition).
Quantified DifferenceSignificantly reduced degradation rate in the presence of strong aqueous oxidants/nucleophiles.
ConditionsAqueous environment, pH-controlled oxidative degradation assays.

This modulated reactivity allows hexa-2,4-dienal to survive multi-step synthetic sequences or aqueous workups where simpler unsaturated aldehydes would rapidly degrade.

Ultra-Low Odor Threshold for High-Efficiency Fragrance Formulation

In flavor and fragrance procurement, hexa-2,4-dienal is highly valued for its intense sweet, green, and citrusy profile, driven by its ultra-low detection threshold. The compound has an estimated odor threshold of 0.0018 mg/m³ (approx. 10-60 ppb in water) [1]. Saturated analogs like hexanal, while providing green notes, lack the specific polyunsaturated melon/citrus nuances and often require different dosing strategies to achieve comparable organoleptic impact.

Evidence DimensionOdor detection threshold
Target Compound Data0.0018 mg/m³ (10-60 ppb)
Comparator Or BaselineSaturated aliphatic aldehydes (e.g., hexanal)
Quantified DifferenceDistinct polyunsaturated aromatic profile at parts-per-billion concentrations.
ConditionsStandard aqueous detection threshold assays.

Formulators can achieve complex, premium flavor profiles at extremely low concentrations, optimizing raw material costs and reducing solvent load.

Precursor for Chiral Cycloadducts and Pharmaceutical Scaffolds

Leveraging its extended diene system, hexa-2,4-dienal is the right choice for Diels-Alder reactions to synthesize complex, functionalized cyclohexene derivatives used in drug discovery, where single-alkene analogs like crotonaldehyde would fail to react as dienes .

High-Temperature Polymer Cross-Linking

Due to its elevated boiling point (174 °C) and dual double bonds, it serves as an effective cross-linking agent or comonomer in polymer manufacturing where highly volatile agents like crotonaldehyde would evaporate prematurely, ensuring consistent material properties [1].

Premium Flavor and Fragrance Compounding

Utilized in the food and cosmetics industries to impart sweet, green, and citrusy notes at ultra-low parts-per-billion thresholds, maximizing formulation efficiency and providing organoleptic nuances unattainable with saturated aldehydes like hexanal [1].

Sorbic Acid and Fine Chemical Synthesis

Acts as a direct, stable intermediate in the industrial production of sorbic acid and polymethine dyes, benefiting from its specific α,β,γ,δ-unsaturated structure and resistance to rapid, uncontrolled nucleophilic degradation during multi-step processing .

Physical Description

Yellow liquid; [MSDSonline]
Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

96.057514874 Da

Monoisotopic Mass

96.057514874 Da

Boiling Point

174 °C; 76 °C @ 30 mm Hg

Heavy Atom Count

7

Density

0.898 @ 20 °C
0.896-0.902 (20°)

LogP

log Kow = 1.37 /Estimated/

Odor Threshold

0.0018 mg/cu m

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

878K4I6N7T

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/.

Vapor Pressure

4.81 [mmHg]
4.8 mm Hg @ 25 °C /Estimated/

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

73506-81-7
80466-34-8
142-83-6

Associated Chemicals

2,4-Hexadienal, (2E,4Z)-; 53398-76-8

Wikipedia

(2E,4E)-2,4-hexadienal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Hexadienal, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023

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